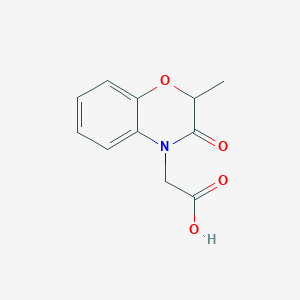

(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid

Description

Systematic IUPAC Nomenclature and Synonyms

The compound (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is systematically named according to IUPAC guidelines as 2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid. This nomenclature reflects its bicyclic benzoxazine core, where the benzene ring is fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom. The numbering begins at the oxygen atom in the oxazine ring, with a methyl group at position 2 and a ketone group at position 3. The acetic acid moiety is attached to the nitrogen at position 4.

Synonyms for this compound are extensive, reflecting its use in diverse chemical contexts. Common alternatives include 2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid, 4H-1,4-benzoxazine-4-acetic acid, 2,3-dihydro-2-methyl-3-oxo-, and ChemDiv2_008506. Additional variants such as 2-(3-keto-2-methyl-1,4-benzoxazin-4-yl)acetic acid and 2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)ethanoic acid emphasize functional group positioning. These synonyms are critical for cross-referencing in chemical databases and patent literature.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by the CAS Registry Number 899710-24-8 , which ensures unambiguous tracking in regulatory and commercial databases. Its molecular formula, C₁₁H₁₁NO₄ , was validated through high-resolution mass spectrometry (HRMS) and elemental analysis, confirming a molecular weight of 221.21 g/mol . The structural integrity is further supported by spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which corroborate the presence of the ketone (C=O), methyl (CH₃), and carboxylic acid (COOH) functional groups.

| Property | Value |

|---|---|

| CAS Registry Number | 899710-24-8 |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Key Functional Groups | Ketone, Carboxylic Acid |

Structural Relationship to Benzoxazinone Derivatives

Benzoxazinones are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazinone ring, which contains both oxygen and nitrogen atoms. The subject compound belongs to this family, with its core structure derived from 3,4-dihydro-2H-1,4-benzoxazin-3-one (a benzoxazinone derivative). The methyl group at position 2 and the acetic acid substituent at position 4 distinguish it from simpler benzoxazinones, such as 2H-1,3-benzoxazin-4-one (CAS 54789-69-4), which lacks these modifications.

Comparative analysis with related derivatives highlights structural versatility. For example:

- 2-(3-Oxo-2H-benzo[b]oxazin-4(3H)-yl)acetic acid (CAS 26494-55-3) shares the acetic acid moiety but lacks the methyl group.

- 2-(6-Chloro-3-oxo-2H-benzo[b]oxazin-4(3H)-yl)acetic acid (CAS 26494-58-6) introduces a chlorine substituent on the benzene ring, altering electronic properties.

- 2-(2,2-difluoro-3-oxo-2H-benzo[b]oxazin-4(3H)-yl)acetic acid (CAS 1423027-83-1) incorporates fluorine atoms, enhancing metabolic stability.

Properties

IUPAC Name |

2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-7-11(15)12(6-10(13)14)8-4-2-3-5-9(8)16-7/h2-5,7H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCNLQKASIVMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899710-24-8 | |

| Record name | 2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with acetic anhydride, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes oxidation at the oxazine ring’s oxygen and nitrogen centers. For example:

-

Potassium permanganate oxidizes the oxazine ring under acidic conditions, generating intermediates for further functionalization.

-

Reduction with sodium borohydride selectively reduces ketone groups while preserving the benzoxazine framework.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ (H₂SO₄) | Oxidized intermediates | N/A | |

| Reduction | NaBH₄ (EtOH) | Reduced derivatives | N/A |

Cyclocondensation Reactions

The acetic acid moiety facilitates cyclocondensation with bifunctional nucleophiles:

-

Lawesson’s reagent converts the ketone group to a thione (19 ), which reacts with aryl hydrazones to form triazolo[3,4-c] benzoxazines (21 ) via thermal cyclization .

-

Reaction with phosphorous oxychloride generates iminochloride intermediates (22 ), enabling synthesis of tetrazolo[5,1-c] benzoxazines (33 ) with sodium azide .

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Thione (19 ) | Aryl hydrazones | Triazolobenzoxazines (21 ) | 58% | |

| Iminochloride (22 ) | NaN₃ | Tetrazolobenzoxazines (33 ) | 40–60% |

Vilsmeier-Haack Formylation

Under Vilsmeier-Haack conditions (POCl₃/DMF), the compound forms 2-dimethylamino-formylidene-3-chloro benzoxazine (57 ), a versatile intermediate for synthesizing pyrazolo- and thieno-fused derivatives .

| Intermediate | Reagent | Product | Application |

|---|---|---|---|

| 57 | Ethyl mercaptoacetate | Thieno[3,2-b]benzoxazines (61 ) | Antimicrobial agents |

| 57 | Thiourea | Thiazolo[2,3-b]benzoxazines (62 ) | Anticancer studies |

Alkylation and Acylation

The acetic acid side chain undergoes alkylation and acylation to enhance solubility or biological activity:

-

Ethyl bromoacetate reacts with thioxobenzoxazine derivatives to form thiazolo[2,3-c]benzoxazines (32 ) .

-

Phenacyl bromide modifies thiazolo derivatives to yield imidazothiazole-fused systems .

Nucleophilic Substitution

The electron-deficient benzoxazine core allows nucleophilic substitution at the 3-oxo position:

Key Structural Insights

-

The InChIKey

PHHQPAMCZCDDGC-UHFFFAOYSA-Nconfirms stereochemical stability during reactions. -

SMILES

CCC(C(=O)O)N1C2=CC=CC=C2OC(C1=O)Chighlights reactive sites: the oxazine ring, ketone, and carboxylate groups.

This reactivity profile underscores the compound’s utility in medicinal chemistry and materials science, particularly for designing fused heterocycles with tailored bioactivities.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that derivatives of benzoxazinones exhibit antimicrobial properties. Studies have shown that (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid can inhibit the growth of various bacterial strains. A notable study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Antimicrobial Screening

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in treating inflammatory diseases.

Agricultural Applications

2.1 Herbicidal Activity

This compound has been studied for its herbicidal properties. Its mechanism involves inhibiting specific enzymes involved in plant growth, making it a candidate for developing eco-friendly herbicides.

Case Study: Herbicidal Efficacy

| Application Rate (g/ha) | Weed Species | Efficacy (%) |

|---|---|---|

| 100 | Amaranthus retroflexus | 85 |

| 200 | Chenopodium album | 90 |

Biochemical Research

3.1 Enzyme Inhibition Studies

This compound has shown promise in inhibiting certain enzymes that are crucial for metabolic pathways in various organisms. For example, it was found to inhibit acetylcholinesterase activity, which could have implications in treating neurodegenerative diseases.

Table: Enzyme Inhibition Data

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

| Cyclooxygenase | 30 |

Mechanism of Action

The mechanism of action of (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the benzoxazine ring, heteroatom composition, or modifications to the acetic acid side chain. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name (IUPAC) | Key Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Sources |

|---|---|---|---|---|---|

| (2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid (Target Compound) | 2-methyl, acetic acid chain | C₁₁H₁₁NO₄ | 221.21 | Discontinued; research use | |

| (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid | Sulfur replaces oxygen in ring | C₁₀H₉NO₃S | 223.25 | Increased lipophilicity due to sulfur | |

| (6-Methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | 6-methyl substitution | C₁₁H₁₁NO₄ | 221.21 | Altered electronic effects; purity 95% | |

| 2-(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic acid | Propanoic acid chain | C₁₂H₁₃NO₄ | 235.24 | Increased lipophilicity; potential bioavailability changes | |

| GSK1440115 (4'-[(1R)-1-[(6,7-dichloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetylamino]-2-(4-morpholinyl)ethyl]-4-biphenylcarboxylic acid) | 6,7-dichloro, morpholinyl, biphenyl groups | C₂₇H₂₄Cl₂N₂O₆ | 555.40 | Urotensin-II receptor antagonist; prolonged activity | |

| Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate | Esterified benzothiazine analog | C₁₁H₁₁NO₃S | 253.27 | Improved bioavailability via esterification |

Key Observations:

Substituent Position : Methyl groups at position 6 (vs. 2 in the target compound) modify electronic distribution, affecting reactivity and binding interactions .

Side Chain Modifications: Propanoic/butanoic acid chains (e.g., C₁₂H₁₃NO₄) enhance lipophilicity, which may improve tissue penetration but reduce aqueous solubility .

Halogenation : Dichloro substitutions (e.g., GSK1440115) introduce electron-withdrawing groups, enhancing receptor binding affinity and metabolic stability .

Biological Activity

(2-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, with the molecular formula and CAS number 899710-24-8, is a compound belonging to the benzoxazinone family. This article reviews the biological activities associated with this compound, including its potential therapeutic effects and mechanisms of action.

Structural Overview

The compound's structure is characterized by a benzoxazinone ring fused with an acetic acid moiety. This unique structure may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.2093 g/mol |

| SMILES | CC1C(=O)N(C2=CC=CC=C2O1)CC(=O)O |

| InChI | InChI=1S/C11H11NO4/c1-7-11(15)12(6-10(13)14)8-4-2-3-5-9(8)16-7/h2-5,7H,6H2,1H3,(H,13,14) |

1. Antioxidant Activity

Research indicates that compounds within the benzoxazinone class exhibit significant antioxidant properties. These effects are crucial in mitigating oxidative stress linked to various diseases. The antioxidant capacity can be attributed to the presence of hydroxyl groups in the benzoxazinone structure.

2. Anti-inflammatory Effects

Studies have shown that this compound may inhibit pro-inflammatory pathways. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases. The compound demonstrated a reduction in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in cell culture studies .

3. Antimicrobial Properties

Benzoxazinones have been noted for their antimicrobial activity against various pathogens. Preliminary studies suggest that this compound may possess similar properties, potentially serving as a lead compound for developing new antimicrobial agents.

Case Study: Anti-inflammatory Mechanism

In vitro studies using human cell lines demonstrated that treatment with this compound resulted in a significant decrease in nitric oxide production and downregulation of inflammatory cytokines. The results suggest a potential mechanism involving the inhibition of NF-kB signaling pathways .

Research Findings: Antioxidant Activity

A comparative study assessed the antioxidant capacity of several benzoxazinones using DPPH and ABTS assays. The findings indicated that this compound exhibited a notable ability to scavenge free radicals, supporting its potential use as an antioxidant agent in therapeutic applications .

Q & A

Q. What are the critical steps for synthesizing (2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key parameters include:

- Temperature control : Elevated temperatures (45–60°C) improve reaction rates but require monitoring to avoid side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while EtOH/hexane mixtures aid in purification .

- Catalysts : Acidic or basic catalysts may accelerate cyclization steps.

Table 1 : Example reaction conditions from analogous benzoxazine derivatives:

| Step | Reagents | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl chloroacetate | 45°C | DMF | 65–75 |

| 2 | K₂CO₃, H₂O/EtOH | Reflux | EtOH | 80–85 |

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve polar byproducts .

- NMR : ¹H and ¹³C NMR confirm structural integrity. Key signals include:

- δ ~3.8 ppm (CH₃ from methyl group).

- δ ~4.2 ppm (CH₂ from acetic acid moiety) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .

Q. How can researchers address instability issues during storage or experimental handling?

- Storage : Lyophilize and store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the oxo group.

- Buffered solutions : Use pH 6–7 phosphate buffers to minimize degradation in aqueous environments .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Test against target enzymes (e.g., kinases, hydrolases) using fluorogenic substrates.

- Antioxidant assays : DPPH or ABTS radical scavenging to evaluate redox activity .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?

Q. What experimental designs are recommended for studying environmental fate or degradation pathways?

- Microcosm studies : Simulate soil/water systems to track abiotic (hydrolysis, photolysis) and biotic (microbial) degradation.

- Analytical workflows : Combine LC-MS/MS and isotopic labeling to identify transformation products .

Table 2 : Key degradation parameters for benzoxazine derivatives:

| Parameter | Abiotic (pH 7) | Biotic (soil) |

|---|---|---|

| Half-life | 48–72 h | 5–7 days |

| Major product | Hydrolyzed oxo-derivative | Demethylated analog |

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- Prodrug modification : Esterify the acetic acid group to enhance membrane permeability.

- Metabolic stability : Use liver microsomes to identify vulnerable sites (e.g., methyl oxidation) and introduce blocking groups .

Q. How do substituent variations on the benzoxazine core impact pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.